Computed Lipophilicity: Ethyl vs. Methyl Ester
The target ethyl ester exhibits a higher computed octanol-water partition coefficient (XLogP3-AA = 2.5) compared to the methyl ester analogue (estimated XLogP3-AA ≈ 2.1), indicating a 0.4 log unit increase in lipophilicity attributable to the additional methylene group [1]. This difference suggests improved passive membrane permeability, a key determinant in cell-based assays and in vivo pharmacokinetics. The comparator is methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1481597-23-2).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate: estimated 2.1 |
| Quantified Difference | Δ XLogP3-AA = +0.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can translate to enhanced cellular uptake, making the ethyl ester preferable for cellular phenotypic screening campaigns where passive permeability is critical.
- [1] PubChem Computed Properties: XLogP3-AA for Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CID 65916403). Value: 2.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/65916403 View Source
